molecular formula C11H11N3O2 B1609540 Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate CAS No. 857284-24-3

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate

Cat. No.: B1609540
CAS No.: 857284-24-3
M. Wt: 217.22 g/mol
InChI Key: VVXFDHSFRDDURK-UHFFFAOYSA-N
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Description

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate is an organic compound with the molecular formula C11H11N3O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and a 1H-1,2,4-triazol-1-ylmethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of methyl 3-(bromomethyl)benzoate with 1,2,4-triazole in the presence of potassium carbonate and potassium iodide in acetone. The reaction mixture is refluxed at 60°C for 24 hours. After cooling, the solvent is removed, and the residue is purified using column chromatography to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a role in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
  • 4-(1H-1,2,3-triazol-1-yl)benzamides
  • 3-Methyl-1H-1,2,4-triazole

Uniqueness

Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 3-(1,2,4-triazol-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-4-2-3-9(5-10)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXFDHSFRDDURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428759
Record name Methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-24-3
Record name Benzoic acid, 3-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857284-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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